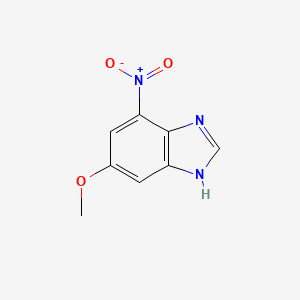
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) typically involves multiple steps. One common method starts with the functionalization of the pyridine ring. The hydroxy group is introduced via a hydroxylation reaction, followed by the formation of the trimethylammonium group through a quaternization reaction with trimethylamine. The final step involves esterification with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include pyridine alcohols.
Substitution: Products include pyridine derivatives with different halides.
科学研究应用
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethylammonium group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridoxine (Vitamin B6): Similar structure with a hydroxy group on the pyridine ring.
Nicotinamide: Contains a pyridine ring with an amide group.
Choline: Features a trimethylammonium group but lacks the pyridine ring.
Uniqueness
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
属性
| 66967-89-3 | |
分子式 |
C11H17BrN2O2 |
分子量 |
289.17 g/mol |
IUPAC 名称 |
(3-acetyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(14)15-11-6-5-7-12-10(11)8-13(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
GEZQJSJCZVPGGG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)

![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

